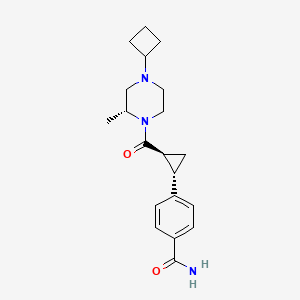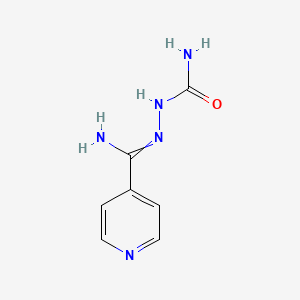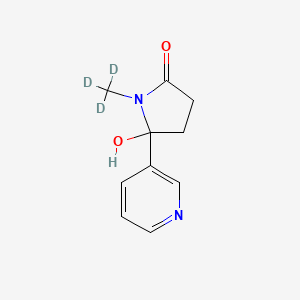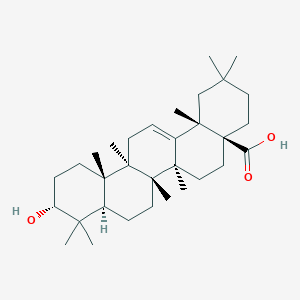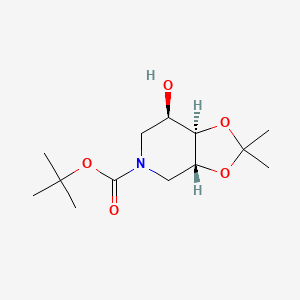
Glycosidase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycosidase-IN-2 is a compound that functions as an inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Glycosidases play crucial roles in various biological processes, including the degradation of biomass, defense mechanisms, and normal cellular functions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycosidase-IN-2 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common approach is the use of molecular imprinting in cross-linked micelles to create water-soluble polymeric nanoparticles with a sugar-binding boroxole in the imprinted site . Post-modification techniques are then employed to install acidic groups near the oxygen of the targeted glycosidic bond, optimizing the structure for selective hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using enzymatic methods. β-Glycosidases, for example, provide an alternative enzymatic method for the synthesis of alkyl-glycosides, which are environmentally friendly and exhibit high stereo-selectivity . Genetic engineering techniques have also been used to prepare glycoside hydrolases from various sources .
Chemical Reactions Analysis
Types of Reactions: Glycosidase-IN-2 undergoes several types of chemical reactions, including hydrolysis, transglycosylation, and reverse hydrolysis . These reactions are catalyzed by glycosidases and involve the cleavage and formation of glycosidic bonds.
Common Reagents and Conditions: Common reagents used in these reactions include acidic water, molecular imprinting agents, and various glycosidases . The reactions typically occur under mild conditions, such as room temperature and neutral pH, to ensure high selectivity and yield.
Major Products Formed: The major products formed from these reactions include oligosaccharides, polysaccharides, and various glycosylated compounds . These products have significant applications in the pharmaceutical, food, and biofuel industries.
Scientific Research Applications
Glycosidase-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the hydrolysis and synthesis of complex carbohydrates . In biology, it plays a role in understanding glycosylation processes and the metabolism of glycoconjugates . In medicine, this compound is used to develop enzyme replacement therapies and to study the mechanisms of glycosidase-related diseases . In industry, it is employed in the production of biofuels, biodegradable surfactants, and other valuable products .
Mechanism of Action
The mechanism of action of Glycosidase-IN-2 involves the inhibition of glycosidases by binding to their active sites and preventing the hydrolysis of glycosidic bonds . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which blocks the catalytic activity of the enzyme. The molecular targets of this compound include various glycosidases involved in carbohydrate metabolism and glycosylation processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Glycosidase-IN-2 include other glycosidase inhibitors such as acarbose, miglitol, and voglibose . These compounds also inhibit glycosidases but differ in their chemical structures and specificities.
Uniqueness: this compound is unique in its high selectivity and efficiency in inhibiting glycosidases. Unlike other inhibitors, it can be designed to possess selectivity not available with biocatalysts, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl (3aR,7R,7aR)-7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3/t8-,9-,10-/m1/s1 |
InChI Key |
RPFDMDWEBWOMNO-OPRDCNLKSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CN(C[C@H]([C@H]2O1)O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


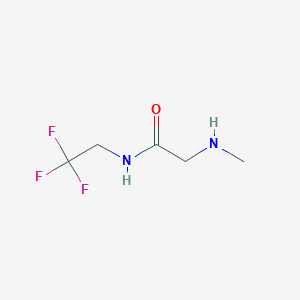
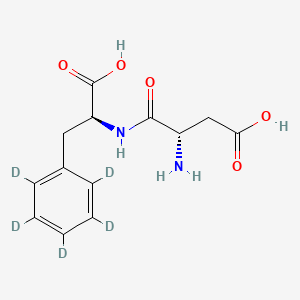


![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)

